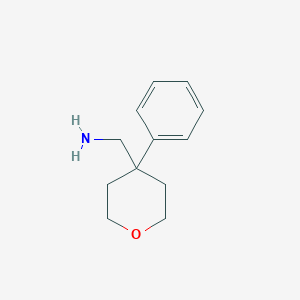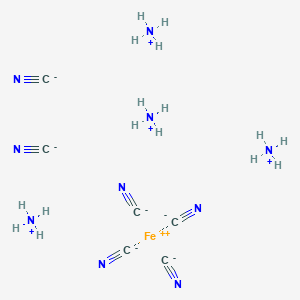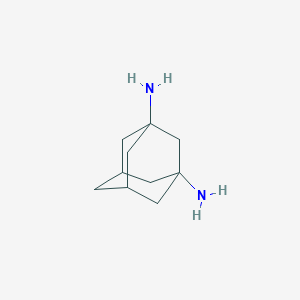
Adamantane-1,3-diamine
Übersicht
Beschreibung
Adamantane-1,3-diamine is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties . It has diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
Adamantane-1,3-diamine can be synthesized from 1,3-dibromoadamantane and urea in a high boiling point solvent . Another method involves the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution .Molecular Structure Analysis
Adamantane-1,3-diamine is a polycyclic amine derivative with a unique structure. It is characterized by a high degree of symmetry, which is a characteristic of the larger family of diamondoids . The molecule contains a total of 32 bonds, including 14 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .Chemical Reactions Analysis
Adamantane derivatives, including Adamantane-1,3-diamine, are known for their high reactivity. This property offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates .Physical And Chemical Properties Analysis
Adamantane-1,3-diamine has a molecular formula of C10H18N2 . It is an irritant . The melting point of its dihydrochloride form is between 308 and 350°C .Wissenschaftliche Forschungsanwendungen
Synthesis of High-Performance Polymers
Adamantane-1,3-diamine (DAA) is used in the synthesis of copolyimide (Co-PI) films with high transparency . The Co-PI film is prepared by the copolymerization of hexafluoroisopropylidene diphthalic anhydride (6FDA), 3,30,4,40-biphenyltetracarboxylic dianhydride (BPDA), 2,20-Bis(trifluoromethyl)benzidine (TFMB) and DAA . The Co-PI films have excellent thermal and mechanical properties, making them suitable for the development of novel heat-resistant plastic substrates for optoelectronic engineering applications .
Development of New Compounds
Adamantane-1,3-diamine is used in the development of new compounds that possess and surpass the numerous excellent properties of adamantane material systems . These new compounds can be used in various applications, including the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis of Unsaturated Adamantane Derivatives
Unsaturated adamantane derivatives are synthesized using Adamantane-1,3-diamine . These derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Creation of New Materials Based on Natural and Synthetic Nanodiamonds
Adamantane-1,3-diamine is used in the creation of new materials based on natural and synthetic nanodiamonds . These new materials have potential applications in scientific research and practical purposes .
Anticataleptic Activity
Adamantane-1,3-diamine derivatives have been studied for their anticataleptic activity . This makes them potentially useful in the treatment of conditions like Parkinson’s disease .
Safety and Hazards
Wirkmechanismus
Target of Action
Adamantane-1,3-diamine is a derivative of adamantane, a tricyclo bridged hydrocarbon Adamantane derivatives have been found to interact with various targets depending on their functional groups .
Mode of Action
For instance, they can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
Adamantane derivatives have been found to influence various biochemical pathways depending on their functional groups .
Result of Action
Adamantane derivatives have been found to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
It is known that the compound should be stored under inert gas at room temperature .
Eigenschaften
IUPAC Name |
adamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJMFFBEKONJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276893 | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3-diamine | |
CAS RN |
10303-95-4 | |
| Record name | 1,3-Diaminoadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10303-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diaminoadamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adamantane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the rigid structure of Adamantane-1,3-diamine influence the properties of polymers it forms?
A1: The incorporation of Adamantane-1,3-diamine into polymer backbones significantly impacts their thermal and mechanical properties. [, ] Due to its rigid, bulky structure, this diamine restricts chain mobility within the polymer matrix. This restriction leads to higher glass transition temperatures (Tg), indicating enhanced thermal stability and resistance to deformation at elevated temperatures. For instance, polyimides synthesized with Adamantane-1,3-diamine exhibited Tg values as high as 340°C. [] This characteristic makes them suitable for applications requiring high-temperature resistance, such as aerospace components or electronic substrates.
Q2: Can Adamantane-1,3-diamine be used to improve the performance of optoelectronic devices?
A2: Research suggests that Adamantane-1,3-diamine can be strategically incorporated into copolymers to enhance the performance of optoelectronic devices. [] For example, when used in conjunction with hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 2,2′-Bis(trifluoromethyl)benzidine (TFMB), Adamantane-1,3-diamine contributes to the creation of copolyimide films with high transparency and excellent thermal stability. [] This combination of properties makes these materials promising candidates for use as heat-resistant plastic substrates in optoelectronic applications.
Q3: Besides polymers, are there other applications for Adamantane-1,3-diamine in materials chemistry?
A3: Yes, Adamantane-1,3-diamine serves as a valuable building block for synthesizing various organic compounds, including ligands for metal complexes. [] For example, it has been successfully employed in the synthesis of Salen aluminum complexes. [] These complexes, after activation, demonstrate significant catalytic activity in the polymerization of rac-lactide, highlighting the potential of Adamantane-1,3-diamine derivatives in catalyst design and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

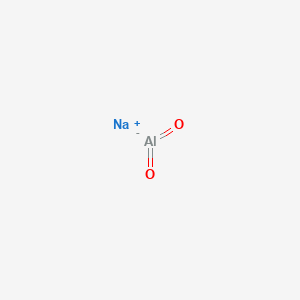
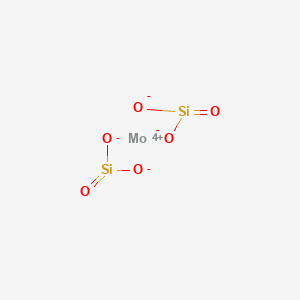
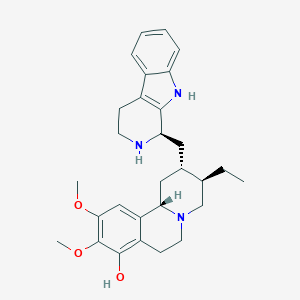
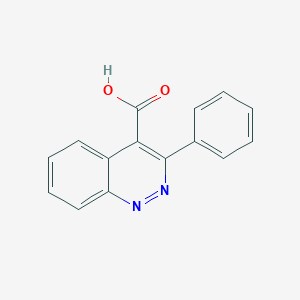
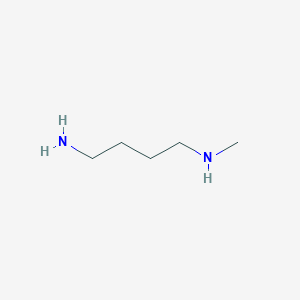
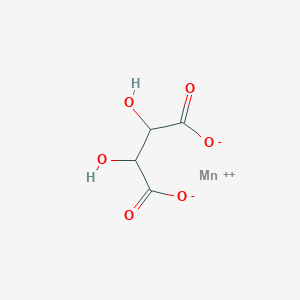
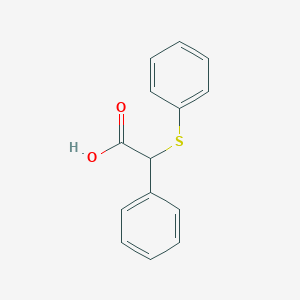
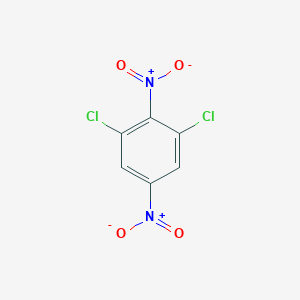
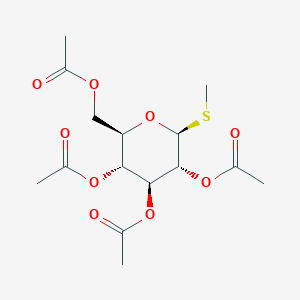
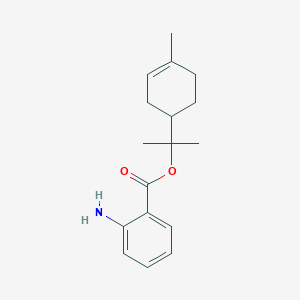
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
